molecular formula C13H16N2O3 B2373053 N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide CAS No. 2192395-19-8

N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide

Cat. No.: B2373053
CAS No.: 2192395-19-8
M. Wt: 248.282
InChI Key: LGZLNVGDOFJNRW-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide is a complex organic compound that features a furan ring, a piperidine ring, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide typically involves the following steps:

    Formation of the Furan-2-carbonyl Intermediate: This step involves the reaction of furan with a suitable acylating agent to form the furan-2-carbonyl compound.

    Piperidine Ring Formation: The furan-2-carbonyl compound is then reacted with piperidine under controlled conditions to form the N-(furan-2-carbonyl)piperidine intermediate.

    Prop-2-enamide Addition: Finally, the N-(furan-2-carbonyl)piperidine intermediate is reacted with acryloyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form furan-2-methanol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic reagents such as alkyl halides and aryl halides are commonly used.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Furan-2-methanol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.

    Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and mechanical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(Furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide: This compound features an indole ring instead of the prop-2-enamide group.

    1-[(Furan-2-yl)carbonyl]piperidin-4-one: This compound lacks the prop-2-enamide group and has a carbonyl group instead.

Uniqueness

N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide is unique due to the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties. This group allows for additional interactions with biological targets, enhancing the compound’s potential as a therapeutic agent.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)piperidin-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-12(16)14-10-5-7-15(8-6-10)13(17)11-4-3-9-18-11/h2-4,9-10H,1,5-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZLNVGDOFJNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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